Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
Adenosine 5’-diphosphate, periodate oxidized sodium salt is a derivative of adenosine diphosphate where the ribose moiety is oxidized by periodate. This compound is often used in biochemical research due to its ability to interact with various enzymes and proteins. It is known for its role in stimulating the permeability transition in mitochondria and modifying the duration and intensity of firefly luciferase-containing reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of adenosine diphosphate using periodate. The reaction conditions generally include:
Oxidizing Agent: Sodium periodate (NaIO4)
Solvent: Aqueous solution
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds by the cleavage of the vicinal diol in the ribose moiety of adenosine diphosphate, resulting in the formation of dialdehyde groups .
Industrial Production Methods
While specific industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis method. This includes the use of larger reaction vessels, controlled addition of sodium periodate, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound itself is a product of oxidation.
Reduction: It can be reduced back to its original form under specific conditions.
Substitution: The dialdehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) in aqueous solution.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or hydrazines can react with the dialdehyde groups.
Major Products Formed
Oxidation: Adenosine 5’-diphosphate, periodate oxidized sodium salt.
Reduction: Adenosine diphosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
Adenosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies.
Biology: Employed to study mitochondrial permeability transition and enzyme interactions.
Medicine: Investigated for its potential role in modifying enzyme activities and metabolic pathways.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of adenosine 5’-diphosphate, periodate oxidized sodium salt involves its interaction with specific enzymes and proteins. The dialdehyde groups formed upon oxidation can act as affinity labels, binding to active sites of enzymes and modifying their activity. This compound has been used to inactivate muscle pyruvate kinase and as an affinity label for the NAD+ binding site of recombinant Candida boidinii formate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate, periodate oxidized sodium salt: Similar in structure but with an additional phosphate group.
Adenosine, periodate oxidized: Lacks the diphosphate group, used in different biochemical contexts.
Uniqueness
Adenosine 5’-diphosphate, periodate oxidized sodium salt is unique due to its specific oxidation state and the presence of dialdehyde groups, which confer distinct biochemical properties. Its ability to act as an affinity label and modify enzyme activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N5NaO10P2 |
---|---|
Molecular Weight |
447.17 g/mol |
IUPAC Name |
sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 |
InChI Key |
ZYXLYBMWCYEPQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Origin of Product |
United States |
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